4-[2-(3-fluorophenyl)-4-hydroxy-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide
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Overview
Description
- This compound belongs to the pyrazoline class, which features a nitrogen-based hetero-aromatic ring structure. Pyrazolines and their derivatives have garnered interest due to their confirmed biological and pharmacological activities.
- These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor effects .
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. you can explore patent databases or specialized chemical databases for more detailed information .
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific reaction.
- Major products formed from these reactions would vary based on the reaction type and starting materials.
Scientific Research Applications
- In scientific research, this compound could find applications in:
Medicine: Investigating its potential as a drug candidate due to its diverse biological activities.
Chemistry: Studying its reactivity and interactions with other molecules.
Industry: Exploring its use in materials science or as a starting point for designing new compounds.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains to be elucidated. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
- Unfortunately, without specific information on similar compounds, I cannot provide a direct comparison. you can explore related pyrazolines to highlight its uniqueness.
Remember that further research and experimental studies are necessary to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C23H17FN2O5S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
4-[(3Z)-2-(3-fluorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H17FN2O5S/c24-16-8-4-7-15(13-16)20-19(21(27)14-5-2-1-3-6-14)22(28)23(29)26(20)17-9-11-18(12-10-17)32(25,30)31/h1-13,20,27H,(H2,25,30,31)/b21-19- |
InChI Key |
KFCJFRUBRRODKD-VZCXRCSSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC(=CC=C4)F)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC(=CC=C4)F)O |
Origin of Product |
United States |
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